4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Overview
Description
“4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid” is a chemical compound with the empirical formula C9H8N2O2 . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which is a heterocyclic compound . This compound has been used in the synthesis of a series of derivatives with potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves the reaction of the starting material with R-substituted aldehyde at 50°C to obtain the compounds in 45–60% yield . The specific synthesis process for “this compound” is not detailed in the available resources.
Molecular Structure Analysis
The molecular weight of “this compound” is 176.17 . The IUPAC Standard InChI for the related compound 1H-Pyrrolo[2,3-b]pyridine is InChI=1S/C7H6N2/c1-2-6-3-5-9-7(6)8-4-1/h1-5H, (H,8,9) .
Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . The specific chemical reactions involving “this compound” are not detailed in the available resources.
Physical And Chemical Properties Analysis
The yield of the related compound in the synthesis process was 71% as a yellow solid, with a melting point of 287–288 °C . The IR (KBr, cm −1) values were 3137 (NH), 1676 (C=O), 1609 (C=N) .
Scientific Research Applications
Synthesis and Chemical Properties
4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid and its derivatives are involved in various synthetic processes. For instance, a study synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, demonstrating antibacterial activity in vitro (Toja et al., 1986). Additionally, an efficient route to novel 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines via a three-component reaction has been developed, providing a new method for synthesizing complex organic structures (Vilches-Herrera et al., 2013).
Pharmaceutical and Biological Applications
Derivatives of this compound show potential in pharmaceutical research. For example, compounds synthesized with this structure have exhibited antiviral activity against various viruses, such as Herpes simplex virus and Mayaro virus, without showing toxicity for Vero cells (Bernardino et al., 2007). This indicates a potential for developing new antiviral agents.
Material Science and Analytical Chemistry
In material science and analytical chemistry, such compounds have been utilized in different studies. For instance, the extraction of pyridine-3-carboxylic acid using different solvents was investigated, highlighting the chemical's role in separation processes in various industries (Kumar & Babu, 2009). This research is essential for understanding the behavior of these compounds in different solvents, which is crucial for industrial applications.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which include 4-methyl-7-azaindole-5-carboxylic acid, have been widely used in drug discovery and have shown various biologically vital properties .
Mode of Action
It’s known that even the smallest structural modification, such as a methyl group, can sometimes dramatically influence the biological properties of the compound when placed in a proper site of the molecular scaffold .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, which suggests that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
It’s known that strong hydrogen bonding interactions with the solvent or other solutes can have an additional influence on the vcd spectral pattern .
properties
IUPAC Name |
4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-6-2-3-10-8(6)11-4-7(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUOJOQMOGXEES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=NC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001220033 | |
Record name | 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001220033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1190316-61-0 | |
Record name | 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190316-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001220033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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